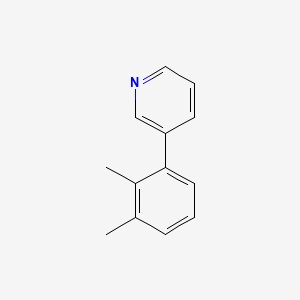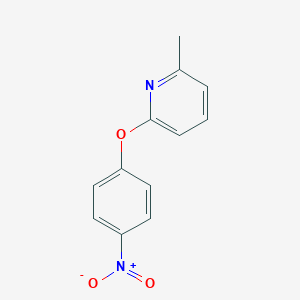
Actinoidin-A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Actinoidin-A is a compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. It is a member of the actinide series, which includes elements with atomic numbers from 89 to 103. These elements are known for their radioactive properties and complex chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Actinoidin-A involves several steps, including the preparation of precursor materials and the application of specific reaction conditions. The synthetic routes typically involve the use of high-temperature and high-pressure conditions to facilitate the formation of the desired compound. Common reagents used in the synthesis include hydrofluoric acid and other halides .
Industrial Production Methods: Industrial production of this compound requires specialized equipment and facilities due to the compound’s radioactive nature. The production process involves the use of particle accelerators to create nuclear reactions, which result in the formation of this compound. The compound is then purified and isolated using advanced separation techniques .
Analyse Des Réactions Chimiques
Types of Reactions: Actinoidin-A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the compound’s unique electronic structure and the presence of multiple oxidation states .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include halogens, acids, and bases. The reaction conditions often involve high temperatures and pressures to facilitate the desired transformations .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may result in the formation of oxides, while substitution reactions can produce various halide compounds .
Applications De Recherche Scientifique
Actinoidin-A has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used as a catalyst in various reactions due to its unique electronic properties. In biology, this compound is studied for its potential therapeutic applications, including its ability to inhibit certain enzymes . In medicine, it is being investigated for its potential use in cancer treatment due to its radioactive properties . In industry, this compound is used in the production of specialized materials and as a component in nuclear reactors .
Mécanisme D'action
The mechanism of action of Actinoidin-A involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain enzymes and proteins, thereby inhibiting their activity. This inhibition can lead to various biological effects, including the suppression of tumor growth and the modulation of immune responses . The molecular targets of this compound include enzymes involved in DNA replication and repair, as well as proteins that regulate cell division and apoptosis .
Comparaison Avec Des Composés Similaires
Actinoidin-A is unique among similar compounds due to its specific electronic structure and radioactive properties. Similar compounds include other members of the actinide series, such as uranium, thorium, and plutonium . While these compounds share some chemical properties with this compound, they differ in their specific applications and reactivity. For example, uranium is primarily used as a fuel in nuclear reactors, while thorium is used in certain types of nuclear reactors and as a component in specialized alloys .
Propriétés
Numéro CAS |
60382-78-7 |
|---|---|
Formule moléculaire |
C84H94ClN9O31 |
Poids moléculaire |
1761.1 g/mol |
Nom IUPAC |
48-[3-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-19-[[2-amino-2-(4-hydroxyphenyl)acetyl]amino]-2-(4-amino-5-methoxy-6-methyloxan-2-yl)oxy-22-benzyl-5-chloro-18,32,37-trihydroxy-20,23,26,42,44-pentaoxo-35-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8,10,12(48),14(47),15,17(46),29(45),30,32,34(39),35,37,49-pentadecaene-40-carboxylic acid |
InChI |
InChI=1S/C84H94ClN9O31/c1-32-65(100)46(86)28-56(116-32)124-75-70(105)68(103)55(31-96)122-84(75)125-74-52-24-39-25-53(74)119-50-20-14-38(23-45(50)85)73(123-57-29-47(87)72(115-3)33(2)117-57)64-81(112)92-62(82(113)114)44-26-41(98)27-51(120-83-71(106)69(104)67(102)54(30-95)121-83)58(44)43-22-37(13-19-49(43)99)60(78(109)94-64)91-79(110)61(39)90-76(107)48(21-34-7-5-4-6-8-34)89-80(111)63(66(101)36-11-17-42(118-52)18-12-36)93-77(108)59(88)35-9-15-40(97)16-10-35/h4-20,22-27,32-33,46-48,54-57,59-73,75,83-84,95-106H,21,28-31,86-88H2,1-3H3,(H,89,111)(H,90,107)(H,91,110)(H,92,112)(H,93,108)(H,94,109)(H,113,114) |
Clé InChI |
FHIABUHDBXFQIT-UHFFFAOYSA-N |
SMILES canonique |
CC1C(C(CC(O1)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C7C(=O)NC(C8=C(C(=CC(=C8)O)OC9C(C(C(C(O9)CO)O)O)O)C1=C(C=CC(=C1)C(C(=O)N7)NC(=O)C5NC(=O)C(NC(=O)C(C(C1=CC=C(O4)C=C1)O)NC(=O)C(C1=CC=C(C=C1)O)N)CC1=CC=CC=C1)O)C(=O)O)OC1CC(C(C(O1)C)OC)N)Cl)CO)O)O)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-{2-[(E)-(1,3-Dioxo-1-phenylbutan-2-yl)diazenyl]benzene-1-sulfonyl}acetamide](/img/structure/B14135388.png)

![(2E)-2-[4-(2-oxo-5-pentyltetrahydrofuran-3-yl)butan-2-ylidene]hydrazinecarboxamide](/img/structure/B14135395.png)
![Methylenebis[ethynyl(dimethyl)silane]](/img/structure/B14135401.png)


![methyl (4R)-4-[(3R,5S,8R,9S,10S,12S,13R,14S,17R)-10,13-dimethyl-3,7,12-tris(trimethylsilyloxy)-2,3,4,5,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B14135415.png)



